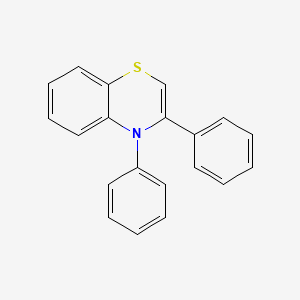

3,4-Diphenyl-4H-1,4-benzothiazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79246-66-5 |

|---|---|

Molecular Formula |

C20H15NS |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

3,4-diphenyl-1,4-benzothiazine |

InChI |

InChI=1S/C20H15NS/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-15H |

InChI Key |

MMOYVPLIHSAWBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3,4 Diphenyl 4h 1,4 Benzothiazine and Its Analogues

Oxidation Reactions

The sulfur atom in the 1,4-benzothiazine ring is susceptible to oxidation, a reaction that significantly alters the molecule's electronic and structural characteristics. This transformation typically proceeds from the thioether to a sulfoxide (B87167) and subsequently to a sulfone, which is the highest oxidation state for the sulfur atom.

Formation of 4H-1,4-Benzothiazine-1,1-Dioxides (Sulfones)

The oxidation of the sulfide (B99878) linkage in 4H-1,4-benzothiazines leads to the formation of the corresponding 4H-1,4-benzothiazine-1,1-dioxides, commonly known as sulfones. easpublisher.comnih.gov This conversion is a fundamental reaction for this class of compounds, yielding a more stable and polar derivative due to the presence of the sulfonyl functional group (R-S(=O)₂-R'). nih.gov Sulfoxides are recognized as intermediates in the oxidation pathway from sulfides to sulfones. nih.govclockss.org

A widely employed and effective method for the synthesis of 4H-1,4-benzothiazine-1,1-dioxides is the oxidation of the parent 4H-1,4-benzothiazine with hydrogen peroxide. easpublisher.com The reaction is typically carried out using a 30% aqueous solution of hydrogen peroxide in a glacial acetic acid medium. nih.govnih.govresearchgate.netresearchgate.net

The general procedure involves dissolving the substituted 4H-1,4-benzothiazine in glacial acetic acid, followed by the addition of 30% hydrogen peroxide. nih.gov The mixture is then refluxed for a period ranging from minutes to several hours to ensure complete oxidation. easpublisher.comnih.gov In some procedures, hydrogen peroxide is added in multiple portions during the reflux period to drive the reaction to completion. nih.gov The sulfone product, being more polar, often precipitates from the reaction mixture upon cooling or can be isolated after pouring the mixture into water. researchgate.net The purity of the resulting sulfones can be verified using thin-layer chromatography. nih.gov

| Reaction | Starting Material | Reagents | Conditions | Product | Reference(s) |

| Sulfone Formation | 4H-1,4-Benzothiazine | 30% Hydrogen Peroxide, Glacial Acetic Acid | Reflux | 4H-1,4-Benzothiazine-1,1-dioxide | easpublisher.comnih.govnih.govresearchgate.netresearchgate.net |

The oxidation of the sulfur atom from a sulfide to a sulfone introduces significant structural and electronic changes to the 1,4-benzothiazine ring system. The sulfone group is comprised of a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms within the heterocyclic ring. nih.gov

Ring Expansion Reactions of Benzothiazine Sulfoxides

The 1,4-benzothiazine ring system and its oxidized analogues can undergo rearrangement reactions leading to larger heterocyclic structures. Research has demonstrated that 1,4-benzothiazines can be converted into seven-membered 1,5-benzothiazepine (B1259763) derivatives. nih.gov One such study reports the ring expansion of 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones to 2,3-dihydro-3-oxo-2-phenyl-1,5-benzothiazepin-4(5H)-ones, a reaction proposed to proceed through an episulfonium ion intermediate. nih.gov

In a related transformation, the ring expansion of benzothiazoline (B1199338) sulfoxides to 1,4-benzothiazines has been studied. The reaction of trans-3-acetyl-2-ethyl-2-methyl-benzothiazoline 1-oxide with acetic anhydride (B1165640) yielded various substituted 4H-1,4-benzothiazine products. easpublisher.com This process, unlike similar reactions in penicillin chemistry, was found to be non-stereospecific, which was attributed to the facile cleavage of the C2-S bond, influenced by the nitrogen atom at the β-position. easpublisher.com These studies highlight the potential for the sulfur-containing ring in the benzothiazine scaffold to participate in complex skeletal rearrangements, leading to the formation of larger, pharmacologically relevant ring systems like benzothiazepines. researchgate.net

Nucleophilic and Electrophilic Functionalization

The 1,4-benzothiazine nucleus possesses sites amenable to both nucleophilic and electrophilic attack, allowing for the introduction of various functional groups. The nitrogen atom at the 4-position and certain carbon atoms on the heterocyclic ring are common sites for derivatization.

Alkylation and Carbonitrile Derivatization

Alkylation and the introduction of a carbonitrile group are key methods for functionalizing the 1,4-benzothiazine scaffold, enabling the synthesis of a diverse library of derivatives.

Alkylation: The nitrogen atom at the 4-position of the benzothiazine ring can be readily alkylated. For instance, new 2H-1,4-benzothiazin-3-one derivatives have been prepared via alkylation of the amino group. A one-pot method has been developed for the synthesis of 2,4-dialkyl-3-oxo-2H,4H-1,4-benzothiazine-2-carbonitriles. researchgate.net This procedure involves treating a carbamate (B1207046) precursor with sodium hydride, followed by the addition of two equivalents of an alkyl halide, leading to alkylation at both the C2 and N4 positions. researchgate.net

Formation of Tricyclic Heterocycles based on the 1,4-Benzothiazine Scaffold

The fusion of additional rings onto the 1,4-benzothiazine framework leads to the formation of complex tricyclic and polycyclic heterocyclic systems. These structures are of interest due to their rigid conformations and potential for unique biological interactions.

Researchers have developed efficient procedures for preparing tricyclic heterocycles by cyclizing 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate with sodium hydride. consensus.app This approach allows for the construction of fused ring systems incorporating the 1,4-benzothiazine core. Additionally, quinobenzothiazine derivatives, a class of tricyclic systems, have been synthesized and studied. researchgate.net The formation of these complex structures often involves intramolecular cyclization reactions, where functional groups on the benzothiazine ring or its substituents react to form a new ring.

Complexation and Coordination Chemistry

The nitrogen and sulfur atoms within the 1,4-benzothiazine ring system provide potential coordination sites for metal ions. The study of the complexation and coordination chemistry of these ligands can lead to the development of new catalysts, materials with interesting electronic properties, and potential metallodrugs.

The coordination chemistry of 1,2,4-benzothiadiazine derivatives, which are structurally related to 1,4-benzothiazines, has been investigated with various first-row transition metals. core.ac.uk These studies explore how the ligand coordinates to metal centers and the resulting electronic and reactive properties of the metal complexes. While specific studies on the coordination chemistry of 3,4-diphenyl-4H-1,4-benzothiazine were not identified, the general principles derived from related systems suggest that the nitrogen and sulfur atoms of the benzothiazine ring could act as donor atoms in forming metal complexes.

Synthesis of Diorganotin(IV) Complexes with Benzothiazine Derivatives

The synthesis of diorganotin(IV) complexes typically involves the reaction of a diorganotin(IV) precursor, such as a diorganotin(IV) oxide (R₂SnO) or a diorganotin(IV) dihalide (R₂SnX₂), with a suitable ligand. In the case of benzothiazine derivatives and their analogues, the ligand can coordinate to the tin atom, leading to the formation of stable complexes.

A general synthetic route for preparing such complexes involves the condensation reaction between the ligand and the diorganotin(IV) salt in an appropriate solvent. For instance, complexes have been synthesized by refluxing a solution of the free ligand with diorganotin salts in a solvent like toluene (B28343) for several hours. ajbasweb.com Another common method is the reaction of di- or triorganotin(IV) compounds with the ligand in a methanolic solution, often in the presence of a base like potassium hydroxide (B78521) to facilitate the deprotonation of the ligand. nih.gov

The nature of the organic substituents (R groups) on the tin atom (e.g., methyl, n-butyl, phenyl) and the specific benzothiazine analogue used can influence the reaction conditions and the properties of the resulting complex. These reactions typically yield solid products that can be purified by recrystallization. ajbasweb.com The resulting diorganotin(IV) complexes are often characterized using various spectroscopic techniques, including FT-IR, NMR (¹H, ¹³C, ¹¹⁹Sn), and mass spectrometry, as well as elemental analysis to confirm their structure and composition. nih.govnih.gov

For example, the synthesis of diorganotin(IV) complexes with o-hydroxybenzoic acid, an analogue ligand, was achieved by reacting diorganotin(IV) compounds with the ligand in a 1:2 molar ratio to yield complexes with the general formula [R₂Sn(HL)₂]. nih.gov Similarly, reactions with thiosemicarbazone/hydrazone ligands have been shown to produce diorganotin(IV) complexes with a 1:1 metal-to-ligand ratio. nih.gov

Ligand Binding Behavior and Stoichiometry

The ligand binding behavior and stoichiometry of diorganotin(IV) complexes are determined by the coordination capabilities of the ligand and the nature of the organotin moiety. Benzothiazine derivatives, with their nitrogen and sulfur atoms, can act as bidentate or monodentate ligands. The mode of coordination often involves the deprotonated form of the ligand.

In diorganotin(IV) complexes with analogous ligands containing N, O, or S donor atoms, the ligands typically coordinate to the tin center to form five- or six-coordinate geometries. nih.govfrontiersin.org For example, single-crystal X-ray diffraction studies of diorganotin(IV) complexes with amino acid derivatives have revealed five-coordinated mononuclear species. nih.gov In contrast, some diorganotin(IV) complexes can form polymeric networks in the solid state through intermolecular bridging, resulting in a six-coordinated tin atom. nih.govdntb.gov.ua

The stoichiometry of these complexes is commonly found to be 1:1 or 1:2 (metal:ligand). ajbasweb.comnih.govnih.gov Elemental analysis and mass spectrometry are key techniques for confirming this stoichiometry. nih.gov For instance, the reaction of diorganotin(IV) oxides with benzamidoacetic acid resulted in complexes with a 1:2 metal-to-ligand stoichiometry. ajbasweb.com In solution, techniques like ¹¹⁹Sn NMR spectroscopy are invaluable for determining the coordination number of the tin atom. Chemical shift values can distinguish between four-, five-, and six-coordinate tin species. nih.govdntb.gov.ua Studies on various diorganotin(IV) complexes have shown that even if a complex has a polymeric structure in the solid state, it may exist as a mononuclear species in solution. nih.govnih.gov

The coordination environment around the tin atom in diorganotin(IV) complexes is often a distorted trigonal bipyramidal or octahedral geometry. dntb.gov.uamdpi.com The specific geometry is influenced by the steric and electronic properties of both the ligand and the organic groups attached to the tin atom.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diphenyl 4h 1,4 Benzothiazine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a molecule like 3,4-Diphenyl-4H-1,4-benzothiazine, it provides crucial information about its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a synthesized compound by providing a highly accurate mass measurement, which in turn allows for the determination of its elemental composition. For this compound, the molecular formula is C₂₀H₁₅NS.

HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can measure the mass of the molecular ion with precision in the sub-parts-per-million (ppm) range. This allows differentiation between compounds with the same nominal mass but different elemental formulas. While specific HRMS data for this compound is not widely published, the analysis of related 1,4-benzothiazine-3-one derivatives demonstrates the methodology. In such studies, the experimentally measured mass is compared against the theoretically calculated mass, with a minimal mass error confirming the proposed structure. frontiersin.org

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₅NS |

| Nominal Mass | 301 Da |

| Monoisotopic Mass | 301.0925 Da |

| Common Adducts (HRMS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Theoretical [M+H]⁺ (ESI+) | 302.0998 Da |

The confirmation of the compound's elemental composition via HRMS is a foundational step before proceeding with more detailed structural analysis.

Electron Impact (EI) or other ionization methods in mass spectrometry cause the molecular ion of this compound to undergo characteristic fragmentation, providing a "fingerprint" that helps to elucidate the molecular structure. While a detailed fragmentation study for this specific compound is not available, analysis of mass spectra from related substituted 4H-1,4-benzothiazines allows for the postulation of likely fragmentation pathways. ijcrt.org

The molecular ion (M⁺) peak would be expected at m/z = 301. Key fragmentation steps would likely involve the cleavage of the phenyl groups attached to the nitrogen and the heterocyclic ring.

Plausible Fragmentation Pathways:

Loss of the N-phenyl group: A significant fragment could arise from the cleavage of the N-C bond, resulting in the loss of a phenyl radical (•C₆H₅, 77 Da) to yield an ion at m/z 224.

Loss of the C-phenyl group: Cleavage of the phenyl group at the C3 position would also result in a fragment corresponding to the loss of a phenyl radical, leading to an ion at m/z 224.

Fission of the Thiazine (B8601807) Ring: The heterocyclic ring can undergo cleavage, potentially leading to the loss of a thioformyl (B1219250) radical (•CHS) or related fragments.

Loss of H atom: A peak at M-1 (m/z 300) is common, resulting from the loss of a hydrogen atom to form a stable cation. ijcrt.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Proposed Formula | Theoretical m/z |

| Molecular Ion | [C₂₀H₁₅NS]⁺• | 301 |

| Loss of Hydrogen atom | [C₂₀H₁₄NS]⁺ | 300 |

| Loss of Phenyl radical from N4 or C3 | [C₁₄H₁₀NS]⁺ | 224 |

| Benzothiazine core | [C₈H₆NS]⁺ | 150 |

| Phenyl radical cation | [C₆H₅]⁺ | 77 |

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details.

Although a specific crystal structure for this compound has not been reported, extensive crystallographic studies on closely related analogues, such as 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones, provide significant insight into the expected conformation. nih.govnih.gov

Table 3: Expected Structural Parameters for this compound Based on Analogous Structures

| Parameter | Expected Feature / Value Range | Reference |

| Thiazine Ring Conformation | Screw-boat pucker | nih.govnih.gov |

| Puckering Amplitude (Thiazine Ring) | 0.57 - 0.61 Å | nih.gov |

| Dihedral Angle (Benzothiazine plane vs. Phenyl planes) | 60° - 100° | nih.gov |

The way individual molecules of this compound arrange themselves in a crystal lattice is governed by non-covalent intermolecular forces. Analysis of related crystal structures reveals that C-H···π interactions are likely to be significant. nih.gov These interactions would occur between the hydrogen atoms on the phenyl rings of one molecule and the electron-rich π-systems of the aromatic rings of a neighboring molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum provides information about the conjugated π-electron systems present.

The this compound molecule contains multiple chromophores: the fused benzene (B151609) ring, the enamine-like system within the thiazine ring, and the two phenyl substituents. This extensive conjugation is expected to result in strong absorption bands in the UV region. Preliminary photophysical studies on various synthetic benzothiazine derivatives show that these compounds typically exhibit UV absorbance in the range of 280 nm to 360 nm, attributed to π → π* transitions within the extended conjugated system. umaine.edu The exact position and intensity of the absorption maxima (λ_max) would be influenced by the specific substitution pattern and the solvent used for the measurement.

Structure Activity Relationship Sar Studies of 1,4 Benzothiazine Analogues

Impact of Substituent Position and Electronic Nature on Molecular Activity

The biological activity of 1,4-benzothiazine derivatives is profoundly influenced by the nature and position of various substituents. SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and mechanism of action.

Research into 1,4-benzothiazine analogues as inducers of apoptosis has provided detailed insights into these relationships. nih.gov A key finding is the importance of the heterocyclic core itself. When the 1,4-benzothiazine skeleton was replaced with a 1,4-benzoxazine moiety, a decrease in apoptotic activity was observed. nih.gov However, substituting it with a 1,2,3,4-tetrahydroquinoline (B108954) structure did not lead to a significant change in activity, indicating that certain bioisosteric replacements are well-tolerated. nih.gov

The side chains attached to the core are equally critical. Studies have shown that replacing an imidazole (B134444) group on a side chain with various piperazines resulted in decreased activity. nih.gov Conversely, swapping the imidazole for a benzimidazole (B57391) group did not alter the apoptotic efficacy. nih.gov Furthermore, modifications to functional groups on the side chain, such as the removal of an alcoholic group—either through dehydration to an olefin or by converting it into an ether—led to an increase in activity. nih.gov

In a different class of related compounds, 4H-1,2,4-benzothiadiazine 1,1-dioxides, which are known K(ATP) channel openers, the substituent at the 3-position is paramount for activity. An evaluation of the isosteric replacement of the NH group in 3-alkylamino derivatives with O, S, S(=O), or CH2 groups established a clear hierarchy of potency for their effects on pancreatic β-cells. nih.gov The study confirmed the critical role of the NH group at this position, likely due to its ability to form a strong hydrogen bond, which is essential for optimal activity. nih.gov

A Density Functional Theory (DFT) study on benzothiazine derivatives further elucidated the electronic effects of substituents. researchgate.net The distribution of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) is concentrated on the benzothiazine moiety, and substitutions can alter the charge distribution and charge transfer properties of the molecule. researchgate.net This highlights how the electronic nature of substituents directly modulates the molecule's reactivity and potential for interaction with biological targets. researchgate.net

Table 1: Impact of Substituent Variation on the Activity of 1,4-Benzothiazine Analogues

| Modification Type | Original Group/Scaffold | Replacement Group/Scaffold | Effect on Activity | Reference |

|---|---|---|---|---|

| Skeleton Modification | 1,4-Benzothiazine | 1,4-Benzoxazine | Decreased | nih.gov |

| Skeleton Modification | 1,4-Benzothiazine | 1,2,3,4-Tetrahydroquinoline | No significant change | nih.gov |

| Side Chain Azole Group | Imidazole | Piperazine | Decreased | nih.gov |

| Side Chain Azole Group | Imidazole | Benzimidazole | No significant change | nih.gov |

| Side Chain Functional Group | Alcoholic Group | Olefin or Ether | Increased | nih.gov |

| 3-Position Substituent (on 1,2,4-Benzothiadiazine) | 3-isopropylamino (NH) | 3-isobutyl (CH2) | NH > CH2 | nih.gov |

| 3-Position Substituent (on 1,2,4-Benzothiadiazine) | 3-isobutyl (CH2) | 3-isopropoxy (O) | CH2 > O | nih.gov |

| 3-Position Substituent (on 1,2,4-Benzothiadiazine) | 3-isopropoxy (O) | 3-isopropylsulfanyl (S) | O > S | nih.gov |

| 3-Position Substituent (on 1,2,4-Benzothiadiazine) | 3-isopropylsulfanyl (S) | 3-isopropylsulfinyl (S=O) | S > S(=O) | nih.gov |

Steric Effects on Molecular Conformation and Intermolecular Interactions

X-ray crystallography studies of related benzothiazine derivatives provide valuable information on these steric effects. For the compound 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, which features two bulky phenyl substituents, the dihedral angle between these rings is a significant 74.25°. nih.gov This near-perpendicular arrangement is a direct consequence of the steric hindrance between the phenyl groups, forcing them to adopt a twisted conformation to minimize repulsion. This fixed orientation can be a key determinant in how the molecule fits into a receptor's binding pocket.

These steric constraints also influence the conformation of the heterocyclic ring itself. In the same study, the six-membered 1,3-thiazine ring was found to adopt an envelope conformation, with the carbon atom at the 2-position serving as the flap. nih.gov This demonstrates how bulky substituents can lock the flexible ring into a preferred, lower-energy shape.

Table 2: Steric and Conformational Data for a Benzothiazine Analogue

| Parameter | Observation | Compound | Implication | Reference |

|---|---|---|---|---|

| Dihedral Angle | 74.25 (6)° between phenyl rings | 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one | Steric hindrance forces a specific, non-planar orientation of bulky substituents. | nih.gov |

| Ring Conformation | Envelope conformation | 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one | Substituents influence the puckering of the heterocyclic ring system. | nih.gov |

| Intermolecular Interaction | Weak C-H···O bonds forming a tape motif | 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one | Molecular shape directs the formation of non-covalent bonds in the crystal lattice. | nih.gov |

| Halogen Bonding | Interaction strength increases: Cl < Br < I | Halogenated 1,4-thiazine derivatives | The size and nature of substituents govern the strength of intermolecular halogen bonds. | researchgate.net |

Conformational Flexibility of the Benzothiazine Ring and its Implications

The 1,4-benzothiazine ring is not a rigid, planar structure. Its inherent conformational flexibility allows it to adopt various spatial arrangements, a property that has significant implications for its biological activity. This flexibility enables the molecule to adapt its shape to fit different binding sites, a crucial aspect of its pharmacodynamic profile.

A defining characteristic of the 1,4-benzothiazine scaffold, shared with the structurally related and pharmacologically active phenothiazines, is the presence of a fold along the nitrogen-sulfur (N-S) axis. researchgate.net This folding creates a "butterfly" or V-shaped conformation, which is believed to be a key feature for the biological activity of some derivatives. researchgate.net This non-planar geometry can be essential for establishing the correct orientation of substituents for optimal interaction with a biological target.

The specific conformation can vary. As noted previously, crystal structures of related compounds have identified a stable envelope conformation for the thiazine (B8601807) ring. nih.gov The ability of the ring to pucker and exist in different conformations like envelope or boat forms is a hallmark of its flexibility.

While this flexibility is often seen as advantageous, allowing for better binding adaptability, its role is complex. A study on 4H-1,2,4-benzothiadiazine 1,1-dioxides investigated the relationship between conformational freedom and biological activity. nih.gov The study ranked the conformational constraint of different classes of these compounds as NH > O > S > CH2 (from most to least constrained). nih.gov Interestingly, no direct correlation was found between this conformational freedom and their activity on insulin-secreting cells. nih.gov This suggests that for certain mechanisms of action, a more rigid or pre-organized conformation might be more beneficial than high flexibility, underscoring that the implications of conformational flexibility are highly dependent on the specific biological target and the mechanism involved.

Potential Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 3,4-Diphenyl-4H-1,4-benzothiazine

While classical methods for synthesizing 1,4-benzothiazines, such as the condensation of 2-aminothiophenol (B119425) with β-dicarbonyl compounds, are well-established, future research should focus on more efficient, sustainable, and versatile strategies. nih.gov

Key Research Avenues:

Green Chemistry Approaches: The development of eco-friendly synthetic protocols is paramount. This includes the use of sustainable solvents and catalysts. For instance, employing polyethylene (B3416737) glycol (PEG-200) as a recyclable, metal-free reaction medium can facilitate oxidative cyclization under mild conditions. nih.gov Another promising green method involves the use of a supramolecular catalyst like β-cyclodextrin in water to promote the cyclocondensation reaction. [2 (from first search)]

Catalyst Innovation: Research into novel catalytic systems can improve yields and reduce reaction times. This includes exploring nanocatalysts and various metal-based catalysts that have shown efficacy in the synthesis of other 1,4-benzothiazine derivatives. rsc.org A recently developed three-component reaction using iodide-catalyzed aerobic C-H sulfuration with elemental sulfur presents an innovative and atom-economical route to the benzothiazine core. [11 (from first search)]

Modern Coupling Strategies: Advanced organic reactions offer new pathways. A potential route for the synthesis of N-aryl benzothiazines like the target compound could involve a final N-arylation step using modern cross-coupling reactions. For example, a Buchwald-Hartwig amination could be employed to couple a 3-phenyl-4H-1,4-benzothiazine intermediate with a phenyl halide, a strategy that has been successfully used for analogous 1,4-benzoxazines. [9 (from first search)]

Advanced Computational Modeling for Precise Property Prediction and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules and elucidating reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational modeling can offer significant insights.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure and reactivity. Methods like B3LYP with basis sets such as 6-311G** can be used to determine key quantum chemical descriptors. [1 (from first search), 15 (from first search)] These studies can predict the molecule's stability, reactivity, and potential interaction sites.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological targets, such as enzymes or receptors, providing insights into plausible binding modes. [1 (from first search)]

The following table summarizes key properties of this compound that can be predicted using computational modeling and their respective significance.

| Predicted Property | Significance | Typical Computational Method |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the ionization potential and electron affinity, respectively. Their energy gap (Δε) is a crucial indicator of chemical reactivity and kinetic stability. [1 (from first search), 15 (from first search)] | DFT (e.g., B3LYP/6-311+G*) |

| Chemical Potential (μ) | Describes the tendency of electrons to escape from the system; related to electronegativity. | DFT |

| Chemical Hardness (η) and Softness (S) | Hardness measures resistance to change in electron distribution. Soft molecules are more polarizable and reactive. [1 (from first search)] | DFT (Calculated from HOMO/LUMO) |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) sites for potential reactions. | DFT |

| Geometrical Parameters | Predicts bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure. | DFT |

Exploration of New Chemical Transformations for Diverse Derivatization

To unlock the full potential of the this compound scaffold, it is essential to explore new chemical transformations that allow for the creation of a diverse library of derivatives.

Potential Transformation Strategies:

Sulfur Oxidation: The sulfur atom in the thiazine (B8601807) ring is a key site for modification. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone (1,1-dioxide) using reagents like hydrogen peroxide. researchgate.net This transformation significantly alters the geometry and electronic properties of the heterocyclic ring, which can in turn modulate biological activity or material characteristics.

Electrophilic Aromatic Substitution: The three aromatic rings (the fused benzo ring and the two phenyl substituents) are potential sites for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. These modifications would allow for the introduction of a wide range of functional groups, enabling fine-tuning of the molecule's properties.

Functionalization for Specific Applications: The core structure can be used as a building block for more complex molecules. For example, similar 3-phenyl-2H-1,4-benzothiazine structures have been used to synthesize cyanine-type chromophores that exhibit reversible acidochromic behavior, suggesting potential applications in sensors and smart materials. researchgate.netnih.gov

Rational Design of Next-Generation this compound Analogues for Targeted Research Applications

Rational design involves the logical and systematic modification of a lead compound to optimize its properties for a specific purpose. This approach, guided by computational modeling and structure-activity relationship (SAR) studies, can accelerate the discovery of novel compounds with enhanced performance. [12 (from first search)]

Key Design Principles:

Systematic Substituent Variation: A library of analogues can be designed by systematically varying the substituents on the N-phenyl and C-phenyl rings. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂) can modulate the electronic landscape of the molecule.

Scaffold Hopping and Bioisosteric Replacement: For biological applications, parts of the molecule can be replaced with other functional groups (bioisosteres) that retain the desired activity while potentially improving other properties like metabolic stability. For instance, the benzothiazine core could be compared with its benzoxazine (B1645224) analogue. [9 (from first search)]

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of rationally designed analogues and evaluating them for a target application (e.g., as enzyme inhibitors, antimicrobial agents, or organic electronic materials), a clear SAR can be established. [4 (from first search)] This knowledge is crucial for guiding further optimization.

The following table presents a hypothetical SAR study for designing new analogues based on the this compound scaffold for a generic research application.

| Parent Scaffold | Position of Modification | Proposed Substituent (R) | Hypothesized Effect | Rationale |

| This compound | C-3 Phenyl Ring (para-position) | -F, -Cl, -Br | Increase lipophilicity, potential for halogen bonding. | Halogens can enhance binding affinity to biological targets and improve membrane permeability. |

| This compound | N-4 Phenyl Ring (para-position) | -OCH₃, -N(CH₃)₂ | Increase electron density, potential H-bond acceptor. | Electron-donating groups can modulate the electronics of the nitrogen atom and overall scaffold. |

| This compound | C-3 Phenyl Ring (para-position) | -CN, -NO₂ | Increase electron-withdrawing character, potential H-bond acceptor. | Strong electron-withdrawing groups can significantly alter the molecule's electronic properties for applications in materials science or as enzyme inhibitors. |

| This compound | Fused Benzo Ring (e.g., C-7) | -OH, -NH₂ | Introduce H-bond donor/acceptor sites, increase polarity. | Hydrophilic groups can improve aqueous solubility and provide new interaction points for biological targets. |

By pursuing these research directions, the scientific community can significantly expand the understanding and application of this compound, paving the way for the development of novel materials and molecules for targeted scientific inquiry.

Q & A

Q. What are the primary synthetic routes for preparing 3,4-Diphenyl-4H-1,4-benzothiazine?

The compound can be synthesized via nucleophilic addition reactions. One method involves reacting 2-aminobenzenethiol with cyanothiomethylacetophenone under reflux conditions in ethanol with glacial acetic acid as a catalyst . Another approach uses enaminones and disulfides of 2-aminobenzenethiol, yielding 4H-1,4-benzothiazine derivatives after solvent evaporation and purification . These methods emphasize stoichiometric control (typically 1:1 molar ratios) and reflux durations of 4–6 hours for optimal yields.

Q. How is the structural characterization of this compound typically performed?

Characterization relies on spectroscopic techniques:

- NMR : Proton environments are analyzed via - and -NMR to confirm phenyl group substitution patterns and thiazine ring conformation.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation pathways.

- X-ray Crystallography : Crystal structures resolve stereochemistry, as demonstrated in related benzothiazine derivatives (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) .

Q. What are the baseline pharmacological activities associated with benzothiazine derivatives?

Benzothiazines with keto groups (e.g., 3-oxo derivatives) exhibit stimulant and antidepressant activities via interactions with neurotransmitter receptors, such as alpha-2C adrenoreceptors . These findings are supported by in vitro receptor-binding assays and behavioral studies in rodent models.

Advanced Research Questions

Q. How can radical-based synthetic methods improve the efficiency of benzothiazine derivatization?

Transition-metal-free radical routes enable the synthesis of 1,4-benzothiazines from 2-aminobenzenethiols and ketones. For example, thermal or photochemical initiation generates thiyl radicals, which undergo cyclization to form the thiazine ring . This method avoids metal catalysts, simplifies purification, and achieves yields of 70–87% in cyclization steps .

Q. What contradictions exist in reported biological activities of this compound derivatives?

While some studies highlight antidepressant properties , others note variability in receptor affinity depending on substituent patterns. For instance, dihydro-1,4-benzothiazine derivatives show selective agonism for alpha-2C adrenoreceptors but weak activity against other subtypes (e.g., alpha-2A) . These discrepancies necessitate structure-activity relationship (SAR) studies to optimize target specificity.

Q. What advanced analytical techniques resolve complex degradation pathways in benzothiazines?

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) identifies thermal degradation products, such as free radicals and aromatic fragments, under controlled conditions (e.g., 500°C). Isotopic labeling (e.g., ) tracks carbon rearrangement during decomposition . Additionally, HPLC-MS with collision-induced dissociation (CID) elucidates oxidative metabolites in pharmacokinetic studies .

Q. How do computational methods enhance the design of benzothiazine-based therapeutics?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions critical for receptor binding . Molecular docking simulations with alpha-2C adrenoreceptor models identify favorable binding conformations, guiding synthetic prioritization of substituents at the 3- and 4-positions .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol vs. DMF) to enhance cyclization efficiency .

- Biological Assays : Use radioligand displacement assays (e.g., -RX821002 for alpha-2 receptors) to quantify receptor affinity, ensuring IC values are corroborated by functional assays (e.g., cAMP inhibition) .

- Data Validation : Cross-reference spectroscopic data with crystallographic databases (e.g., CCDC entries) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.